molecular formula C8H7ClN2O2 B2770652 Benzodiazole-5-carboxylic acid HCl CAS No. 1158444-99-5

Benzodiazole-5-carboxylic acid HCl

Cat. No.: B2770652
CAS No.: 1158444-99-5
M. Wt: 198.61
InChI Key: DDMPIPCSFLSDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzodiazole-5-carboxylic acid HCl is a heterocyclic aromatic compound that features a benzene ring fused to a diazole ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzodiazole-5-carboxylic acid HCl typically involves the condensation of 1,2-diaminobenzene with carboxylic acids. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach, which is efficient and cost-effective. For instance, the use of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a promoter in a mild, acid-free environment has been reported to yield high purity this compound .

Chemical Reactions Analysis

Types of Reactions: Benzodiazole-5-carboxylic acid HCl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines.

    Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzimidazoles

Scientific Research Applications

Benzodiazole-5-carboxylic acid HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzimidazole: Shares a similar core structure but differs in functional groups.

    Benzothiazole: Contains a sulfur atom in place of one of the nitrogen atoms in Benzodiazole.

    Benzotriazole: Features an additional nitrogen atom in the ring structure.

Uniqueness: Benzodiazole-5-carboxylic acid HCl is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPIPCSFLSDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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